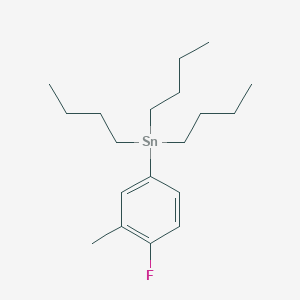

Tributyl(4-fluoro-3-methylphenyl)stannane

Descripción

Tributyl(4-fluoro-3-methylphenyl)stannane is an organotin compound featuring a tributyltin group bonded to a 4-fluoro-3-methylphenyl substituent. Organotin compounds are widely used in organic synthesis as catalysts, stabilizers, and intermediates.

Propiedades

IUPAC Name |

tributyl-(4-fluoro-3-methylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOYVATZEGGUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33FSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379144 | |

| Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130739-96-7 | |

| Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Reagents

The aryl Grignard or lithium reagent, generated from 4-fluoro-3-methylbromobenzene and magnesium/lithium, reacts with tributyltin chloride (Bu₃SnCl). For example:

Critical Parameters :

Procedural Optimization

A modified protocol from the synthesis of tributyl(iodomethyl)stannane illustrates scalability:

-

Reagent Preparation :

-

4-Fluoro-3-methylbromobenzene (1.0 equiv) and magnesium turnings in dry THF under nitrogen.

-

Stirred at 25°C until exothermic reaction subsides.

-

-

Transmetallation :

-

Bu₃SnCl (1.1 equiv) added dropwise to the Grignard reagent at 0°C.

-

Stirred for 12 hours at room temperature.

-

-

Work-Up :

-

Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica chromatography.

-

Yield : 60–75% (theoretical), with purity >90% by ¹H NMR.

Tin Hydride Functionalization

Tributyltin Hydride as a Precursor

Tributyltin hydride (Bu₃SnH) serves as a versatile starting material. In the presence of a radical initiator or base, it reacts with aryl halides:

-

Radical Initiation :

-

Bu₃SnH (1.0 equiv), 4-fluoro-3-methyliodobenzene (1.2 equiv), and AIBN (0.1 equiv) in toluene.

-

Heated to 80°C for 24 hours under nitrogen.

-

-

Purification :

-

Solvent removed under reduced pressure, residue chromatographed (hexane:EtOAc 9:1).

-

Yield : 50–65%, with minor impurities from homocoupling byproducts.

Palladium-Catalyzed Stille Coupling

In Situ Generation of Stannanes

While Stille coupling typically employs preformed stannanes, recent advances enable one-pot synthesis:

-

Catalytic System :

-

Pd(PPh₃)₄ (5 mol%), 4-fluoro-3-methylbromobenzene (1.0 equiv), and hexabutyldistannane (0.6 equiv) in DMF.

-

-

Reaction Conditions :

Challenges :

-

Competing distannane formation reduces efficiency.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Grignard/Lithium | Bu₃SnCl, Ar-MgBr | 0–25°C, anhydrous | 60–75% | >90% |

| Tin Hydride Radical | Bu₃SnH, AIBN, Ar-I | 80°C, toluene | 50–65% | 85–90% |

| Stille Coupling | Pd(PPh₃)₄, (Bu₃Sn)₂ | 100°C, DMF | 40–55% | 70–80% |

Key Findings :

Análisis De Reacciones Químicas

Types of Reactions

Tributyl(4-fluoro-3-methylphenyl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form organotin oxides or other oxidized derivatives.

Coupling Reactions: It can be used in Stille coupling reactions, where it acts as a reagent to form carbon-carbon bonds with organic halides.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the tin center.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other coupled organic molecules.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

TBFS has the molecular formula and a molecular weight of 385.15 g/mol. Its structure features a tributylstannyl group attached to a phenyl ring that is substituted with a fluorine atom at the para position and a methyl group at the meta position. This unique substitution pattern enhances its reactivity and biological activity compared to other organotin compounds.

Organic Synthesis

TBFS serves as a crucial intermediate in various synthetic pathways:

- Cross-Coupling Reactions : It is frequently utilized in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This application is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Synthesis of Fluorinated Compounds : The presence of fluorine in TBFS allows for the synthesis of fluorinated compounds, which are important in medicinal chemistry for enhancing bioavailability and metabolic stability .

Case Study: Synthesis of Fluorinated Aryl Compounds

In one study, TBFS was employed to synthesize protected 4-[^18F]fluorophenylalanine, which is used as a radiopharmaceutical probe for imaging studies . This highlights TBFS's utility in developing imaging agents that incorporate fluorine.

Medicinal Chemistry

The incorporation of fluorine into drug design has been shown to improve pharmacokinetics and pharmacodynamics:

- Fluorinated Drug Candidates : TBFS is involved in synthesizing various fluorinated drug candidates, which can exhibit enhanced potency and selectivity against specific biological targets. For example, fluorinated compounds have been developed for treating cancer and infectious diseases .

- Biological Interactions : Research into TBFS's biological interactions is crucial for understanding its environmental impact and safety profile. Studies indicate that the fluorine atom enhances lipophilicity, potentially affecting how these compounds interact with biological systems.

Material Science

TBFS's properties make it suitable for applications in material science:

- Polymer Chemistry : It can be used to create organotin-based polymers with unique thermal and mechanical properties. These materials have applications ranging from coatings to advanced composites.

Mecanismo De Acción

The mechanism by which tributyl(4-fluoro-3-methylphenyl)stannane exerts its effects depends on the specific reaction or application. In Stille coupling reactions, for example, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved are typically related to the reactivity of the tin center and its ability to form stable intermediates during the reaction process.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Organotin Compounds

Substituent Effects on Reactivity and Stability

The substituents on the phenyl ring and tin center significantly alter the compound’s behavior. Below is a comparative analysis:

Key Findings :

- Electronic Effects: The 4-fluoro group in Tributyl(4-fluorophenyl)stannane increases electrophilicity at the tin center compared to non-fluorinated analogs, enhancing its reactivity in Stille couplings . The additional 3-methyl group in this compound likely introduces steric hindrance, reducing reaction rates but improving thermal stability.

- Environmental and Regulatory Concerns : Tributyltin compounds (e.g., tributyltin laurate, CAS 3090-36-6) are heavily regulated due to toxicity, whereas fluorinated derivatives like Tributyl(4-fluorophenyl)stannane may offer reduced environmental persistence .

- Synthetic Utility : Tributyl(4-fluorophenyl)stannane is commercially available (Thermo Scientific™) and used in aryl-aryl bond formations, while triphenyltin fluoride is primarily employed in biocidal formulations due to its lower solubility .

Spectroscopic and Physical Properties

- NMR Shifts : For Tributyl(4-fluorophenyl)stannane, $^{119}\text{Sn}$ NMR typically shows a resonance near δ -10 ppm due to the electron-withdrawing fluorine, compared to δ +50 ppm for alkyltin fluorides like tributyltin fluoride .

- Thermal Stability : Fluorinated arylstannanes exhibit higher decomposition temperatures (>200°C) compared to aliphatic analogs like tributyl(oleoyloxy)stannane (~150°C) .

Actividad Biológica

Tributyl(4-fluoro-3-methylphenyl)stannane, an organotin compound with the molecular formula C₁₉H₃₃FSn, is characterized by a tin atom bonded to a 4-fluoro-3-methylphenyl group and three butyl groups. Its unique structure imparts distinctive chemical properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily arises from its ability to participate in various chemical reactions. The tin center can engage in nucleophilic substitution reactions and Stille coupling reactions, facilitating the formation of carbon-carbon bonds. This reactivity is crucial for its applications in medicinal chemistry where it aids in synthesizing drug candidates.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its ability to form stable intermediates allows chemists to create complex organic molecules efficiently. The presence of fluorine enhances its lipophilicity, potentially affecting its interaction with biological systems and making it a subject of interest for further research into its environmental impact.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. Its unique substituent pattern provides opportunities for synthesizing novel pharmaceuticals with improved efficacy and safety profiles. The compound's reactivity allows for modifications that can enhance biological activity against specific targets .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tributyl(phenyl)stannane | C₁₅H₃₁Sn | Lacks fluorine substitution; widely used in synthesis |

| Triphenyltin chloride | C₁₂H₉ClSn | Contains three phenyl groups; highly toxic |

| Bis(tri-n-butyltin) oxide | C₂₄H₅₂O₄Sn₂ | Contains two tributyl groups; used as a biocide |

| Tributytin methacrylate | C₁₆H₃₃O₂Sn | Used in polymer chemistry; different reactivity |

This compound's unique structure sets it apart from other organotin compounds, influencing both its reactivity and biological activity.

Environmental Impact Studies

Research has indicated that organotin compounds can have significant environmental effects due to their toxicity and persistence. A study focusing on the degradation of organotin compounds highlighted the need for assessing the environmental fate of this compound to understand its potential ecological risks .

Synthesis and Reactivity Investigations

A series of experiments have been conducted to evaluate the reactivity of this compound with various substrates. These studies aim to elucidate reaction mechanisms and optimize conditions for desired transformations, providing insights into its applications in synthetic chemistry.

Q & A

Basic: What are the standard synthetic routes for Tributyl(4-fluoro-3-methylphenyl)stannane, and how can purity be validated?

Methodological Answer:

this compound is typically synthesized via transmetallation or nucleophilic substitution. A common approach involves reacting tributyltin chloride with a Grignard reagent derived from 4-fluoro-3-methylbromobenzene under inert conditions. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS), ensuring >98% purity (as in and ). For trace tin impurities, inductively coupled plasma mass spectrometry (ICP-MS) is recommended.

Advanced: How can reaction conditions be optimized for Stille couplings using this stannane to minimize homocoupling byproducts?

Methodological Answer:

Homocoupling is a common challenge. Optimize by:

- Catalyst selection: Use Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ as a ligand to enhance selectivity.

- Solvent system: Polar aprotic solvents like DMF or THF improve solubility and reduce side reactions.

- Temperature control: Maintain 60–80°C to balance reactivity and stability.

- Oxygen-free environment: Rigorous degassing with N₂/Ar prevents oxidative byproducts (similar to condensation protocols in ).

Validate outcomes using ¹⁹F NMR to track fluorine retention and GC-MS for byproduct analysis.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and butyltin groups (δ 0.8–1.6 ppm).

- ¹¹⁹Sn NMR: Confirm tin environment (δ –50 to –200 ppm, depending on coordination).

- FTIR: Detect Sn-C bonds (450–550 cm⁻¹) and aryl-F stretches (1200–1250 cm⁻¹).

- High-resolution mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) (as in and ).

Advanced: How does the 4-fluoro-3-methylphenyl group influence the compound’s stability during long-term storage?

Methodological Answer:

The electron-withdrawing fluorine substituent increases oxidative stability but may enhance hydrolytic sensitivity. Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic GC analysis and compare with analogs lacking fluorine (e.g., methoxy-substituted stannanes in ).

Data Contradiction: How to resolve discrepancies in reported yields for cross-couplings using this stannane under varying catalytic systems?

Methodological Answer:

Systematically test variables:

- Catalyst loading: Vary Pd(0) from 1–5 mol%.

- Additives: Include LiCl (2–4 eq) to stabilize intermediates.

- Substrate ratios: Optimize stannane:electrophile ratios (1:1 to 1:1.2).

Use design-of-experiments (DoE) software to analyze interactions. Conflicting data may arise from trace oxygen or moisture; replicate under strictly anhydrous/anaerobic conditions (referenced in and ).

Advanced: What role does the fluorine substituent play in directing regioselectivity during cross-coupling reactions?

Methodological Answer:

The fluorine atom’s meta-directing effect and electronegativity alter electron density, favoring coupling at specific aryl positions. Compare with non-fluorinated analogs (e.g., 3-methylphenyl derivatives) via Hammett σ constants or DFT calculations to quantify electronic effects. Experimental validation with X-ray crystallography or NOE NMR can confirm regiochemical outcomes (as in and ).

Basic: How to detect and quantify organotin impurities in this compound?

Methodological Answer:

- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Compare retention times against tributyltin chloride or dibutyltin dichloride standards.

- ¹¹⁹Sn NMR: Identify Sn-containing impurities via chemical shift deviations ( ).

- ICP-MS: Quantify total tin content (detection limit ~0.1 ppb).

Advanced: What strategies improve the solubility of this stannane in non-polar reaction media?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.